![molecular formula C19H18Cl2N2S2 B2376624 5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole CAS No. 318248-65-6](/img/structure/B2376624.png)
5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole” is a chemical compound. It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized starting from 4-chlorobenzoic acid . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray data analysis . In one such compound, the 4-chloro-phenyl, 2-methylphenyl, and benzene rings were oriented with specific dihedral angles with respect to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the bond lengths and angles of a similar compound were found to be within normal values .Scientific Research Applications
- Leishmaniasis, a neglected tropical disease, affects millions worldwide. The synthesized pyrazole derivatives have shown potent antileishmanial activity against Leishmania aethiopica clinical isolates. Notably, compound 13 displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria remains a global health concern. The same pyrazole derivatives (compounds 14 and 15) exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its promise as an antimalarial agent .
Antileishmanial Activity
Antimalarial Potential
Future Directions
The future directions for research on “5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole” and similar compounds could involve further exploration of their synthesis, structural analysis, and potential applications in various fields such as pharmaceutical testing .
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for cell division . Tubulin polymerization inhibitors are known to disrupt the formation of the mitotic spindle, thereby preventing cell division and leading to cell death .
Mode of Action
The compound interacts with its target by inhibiting tubulin polymerization . This interaction leads to cell cycle arrest at the G2/M phase in a dose-dependent manner . The compound can bind to the colchicine-binding site of tubulin , which is a critical region for the polymerization of tubulin.
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle, specifically the transition from the G2 phase to the M phase This disruption of the cell cycle can lead to apoptosis, or programmed cell death
Pharmacokinetics
The compound’s chemical reactivity and kinetic stability can be inferred from the homo–lumo energy gap . A smaller energy gap indicates that the compound is chemically reactive, has low kinetic stability, and is a soft molecule , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell division, leading to cell death . This effect is particularly pronounced in cancer cells, which divide rapidly and uncontrollably. Therefore, this compound could potentially be used as a therapeutic agent in the treatment of cancer.
properties
IUPAC Name |
5-chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S2/c1-13-3-7-15(8-4-13)25-12-18-17(19(21)23(2)22-18)11-24-16-9-5-14(20)6-10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFWWQAMPJFPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=CC=C(C=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B2376546.png)
![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(4-methylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2376548.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2376549.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2376551.png)
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-3,5-dimethylaniline](/img/structure/B2376552.png)
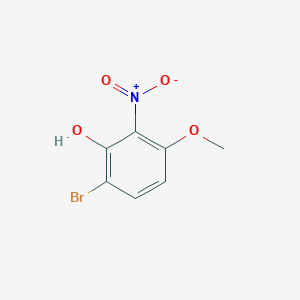

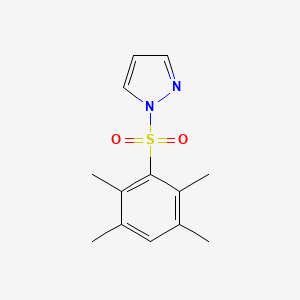
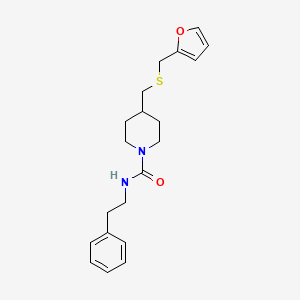
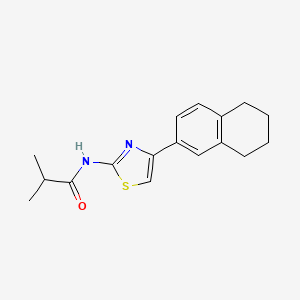
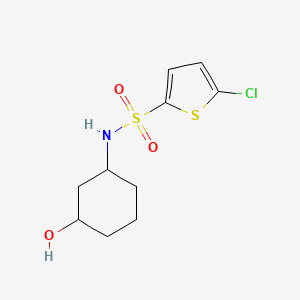
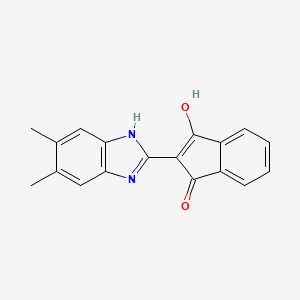
![Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate](/img/structure/B2376563.png)